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Compound of Interest

Compound Name: (3-Methyloxiran-2-yl)methanol

Cat. No.: B110122 Get Quote

An In-depth Technical Guide on the Thermochemical Properties of Substituted Oxirane

Methanols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of

substituted oxirane methanols, with a primary focus on the parent compound, glycidol (oxiran-

2-ylmethanol). The stability, energetics, and reactivity of these bifunctional molecules are

critical for their safe handling, storage, and application in various fields, including organic

synthesis and drug development. This document summarizes key quantitative thermochemical

data, details the experimental and computational methodologies used for their determination,

and visualizes relevant workflows and reaction pathways.

Thermochemical Data Summary
The thermochemical properties of glycidol have been determined through a combination of

experimental calorimetry and computational methods. These data are fundamental for

understanding the molecule's inherent stability and potential for energetic decomposition or

polymerization.

Enthalpy Data for Glycidol
The standard enthalpies of formation, combustion, and vaporization are crucial for assessing

the energy content and phase-change behavior of glycidol. The values obtained from various
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sources are compiled below.

Thermochemic
al Parameter

State Value Units Reference(s)

Standard

Enthalpy of

Formation (ΔfH°)

Liquid -241.4 kJ/mol [1]

Ideal Gas -186.2 ± 4.3 kJ/mol [2]

Standard

Enthalpy of

Combustion

(ΔcH°)

Liquid -1569.4 ± 1.2 kJ/mol [1]

Enthalpy of

Vaporization

(ΔvapH°)

at 298.15 K 55.2 kJ/mol [3]

Heat of

Formation

(Calculated)

N/A -57.7 kcal/mol [4]

Note: The calculated heat of formation by Cardillo & Nebuloni (1994) was determined using

Benson's group additivity method.[4]

Thermal Stability and Decomposition Data
Calorimetric studies have been conducted to evaluate the thermal stability of glycidol,

particularly its propensity for exothermic polymerization.
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Parameter Condition Value Units Reference

Heat of

Polymerization

Neat, initiated by

NaOH
-95.0 kJ/mol [4]

Exothermic

Decomposition

Energy

From DSC 3.76 kJ/g [4]

Initial Exotherm

Temperature

From DSC

(10°C/min)
185 °C [4]

Initial Exotherm

Temperature
From ARC 125 °C [4]

Experimental and Computational Protocols
The determination of the thermochemical data presented above relies on precise experimental

techniques and robust computational models.

Experimental Calorimetry Techniques
A study by Cardillo and Nebuloni (1994) provides a clear example of the multi-technique

approach required to assess the thermal stability of reactive chemicals like glycidol.[4]

Differential Scanning Calorimetry (DSC):

Instrument: Mettler TA 3000 system.

Methodology: Samples of 2-3 mg were sealed in stainless steel crucibles and heated at

rates of 2°C/min and 10°C/min under a nitrogen flow. DSC measures the difference in heat

flow between the sample and a reference to detect exothermic or endothermic events,

such as polymerization or decomposition, and to determine the associated energy release.

[4]

Accelerating Rate Calorimetry (ARC):

Instrument: Columbia Scientific Industries ARC.
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Methodology: Spherical Hastelloy C bombs (8 mL) were loaded with 1.5-2 g of the sample.

The ARC operates under adiabatic conditions, tracking the temperature and pressure of

the sample as it is heated in a series of small steps. If an exothermic reaction is detected,

the instrument maintains an adiabatic environment, allowing the self-heating rate of the

reaction to be measured directly. This technique is crucial for determining the onset

temperature of thermal runaway reactions.[4]

Heat Flow Calorimetry:

Instrument: Setaram C 80 heat flow calorimeter.

Methodology: Hastelloy C bombs (4 mL) were loaded with 0.5-0.8 g of the sample and

heated at a constant rate of 0.5°C/min. This method measures the heat flow from the

sample as a function of temperature, providing quantitative data on the heat of reaction

under controlled heating conditions.[4]

The following diagram illustrates the typical workflow for evaluating the thermal stability of a

reactive chemical using these calorimetric methods.
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Experimental Workflow for Thermal Stability Analysis

Sample Preparation

Calorimetric Analysis

Data Interpretation

Prepare Glycidol Sample
(Neat or in Solution)

Differential Scanning Calorimetry (DSC)
- Small sample (2-3 mg)

- Determine onset temp & energy release

Distribute Sample

Accelerating Rate Calorimetry (ARC)
- Larger sample (1.5-2 g)

- Adiabatic conditions
- Measure self-heating rate & pressure

Distribute Sample

Heat Flow Calorimetry (C 80)
- Medium sample (0.5-0.8 g)

- Quantify heat of polymerization

Distribute Sample

Analyze Thermograms & Pressure Data

Collect Data Collect Data Collect Data

Assess Thermal Hazards:
- Runaway reaction potential

- Decomposition products
- Safe storage conditions

Interpret Results

Click to download full resolution via product page

Experimental workflow for thermal stability analysis.

Computational Thermochemistry
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High-level ab initio computational methods are indispensable for calculating thermochemical

properties that are difficult to measure experimentally, such as bond dissociation energies

(BDEs) and gas-phase enthalpies of formation for transient species. While specific

computational studies focused solely on glycidol's BDEs are not prevalent in the reviewed

literature, the general methodologies are well-established.

Composite Methods (e.g., G4, CBS-QB3): Methods like Gaussian-4 (G4) theory and

Complete Basis Set (CBS) methods are widely used to achieve high accuracy.[5] These

approaches combine results from several lower-level calculations to extrapolate to a higher

level of theory and a complete basis set limit, providing thermochemical values often within

"chemical accuracy" (±1 kcal/mol).

Density Functional Theory (DFT): DFT methods, such as B3LYP, are often used for geometry

optimization and frequency calculations, which are necessary for determining zero-point

vibrational energies (ZPVE) and thermal corrections.[5]

Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation,

theoretical calculations are often applied to isodesmic or homodesmotic reactions. These are

hypothetical reactions where the number and types of chemical bonds are conserved on

both the reactant and product sides. This approach allows for significant cancellation of

systematic errors in the calculations.[5]

Reaction Pathways and Energetics
The dual functionality of oxirane methanols (epoxide and alcohol) governs their reactivity. The

ring-opening of the epoxide is a key reaction, which can be catalyzed by either acids or bases.

Base-Catalyzed Ring Opening
In the presence of a basic catalyst and a nucleophile, such as an alcohol, the reaction

proceeds via nucleophilic attack at the less substituted carbon of the oxirane ring. This pathway

is generally regioselective and is a common method for synthesizing glycerol monoethers.[6]

The diagram below illustrates the generalized mechanism for the base-catalyzed reaction of

glycidol with an alcohol (R-OH).
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Base-Catalyzed Ring Opening of Glycidol

Alcohol (R-OH) + Base (B⁻)

Alkoxide (R-O⁻) + Conjugate Acid (BH)

Proton Transfer

Intermediate Alkoxide

Nucleophilic Attack
(SN2 Ring Opening)

Glycidol

Glycerol Monoether Product

Protonation

Proton Source (e.g., BH, H₂O)

Regenerated Base (B⁻)

Regenerates

Click to download full resolution via product page

Base-catalyzed reaction of glycidol with an alcohol.

This reaction is highly significant as it provides a pathway to valuable glycerol derivatives from

a bio-renewable precursor.[6] The selectivity of the reaction, however, can be influenced by the

nature of the alcohol and the catalyst used, with potential side reactions including the

polymerization of glycidol itself.[6] Computational studies using DFT have been employed to

investigate the reaction barriers and identify the main reaction paths, providing insights into

how selectivity can be optimized.[7]
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Conclusion
The thermochemical properties of substituted oxirane methanols, exemplified by glycidol, are

defined by the energetic strain of the epoxide ring and the reactivity of the hydroxyl group.

Quantitative data from calorimetry and computational studies provide a foundation for

assessing the stability and hazards associated with these compounds. Understanding the

experimental protocols used to gather this data is essential for its correct interpretation, while

mechanistic diagrams of key reactions, such as base-catalyzed ring-opening, are vital for

professionals in chemical synthesis and drug development to control and exploit the unique

reactivity of this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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